N-(9H-Carbazol-9-YL)-1-(9-ethyl-9H-carbazol-2-YL)methanimine
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Overview
Description
N-(9H-Carbazol-9-YL)-1-(9-ethyl-9H-carbazol-2-YL)methanimine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Carbazol-9-YL)-1-(9-ethyl-9H-carbazol-2-YL)methanimine typically involves the reaction of 9H-carbazole with an appropriate aldehyde or ketone under specific conditions. The reaction may require a catalyst and specific solvents to proceed efficiently. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Carbazol-9-YL)-1-(9-ethyl-9H-carbazol-2-YL)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9H-Carbazol-9-YL)-1-(9-ethyl-9H-carbazol-2-YL)methanimine involves its interaction with specific molecular targets and pathways. This may include binding to proteins, DNA, or other biomolecules, leading to changes in their function and activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives, such as:
- 9H-Carbazole
- 9-Ethyl-9H-carbazole
- N-(9H-Carbazol-9-YL)methanimine
Uniqueness
N-(9H-Carbazol-9-YL)-1-(9-ethyl-9H-carbazol-2-YL)methanimine is unique due to its specific structural features, which may confer distinct electronic properties and reactivity compared to other carbazole derivatives. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
848080-22-8 |
---|---|
Molecular Formula |
C27H21N3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-carbazol-9-yl-1-(9-ethylcarbazol-2-yl)methanimine |
InChI |
InChI=1S/C27H21N3/c1-2-29-24-12-6-3-9-20(24)23-16-15-19(17-27(23)29)18-28-30-25-13-7-4-10-21(25)22-11-5-8-14-26(22)30/h3-18H,2H2,1H3 |
InChI Key |
ZQTWCRFJZFHTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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